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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethanol

Cat. No.: B1581629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS),

and Infrared (IR) spectroscopy data for 1-(4-Chlorophenyl)ethanol. Detailed experimental

protocols, data interpretation, and a comparison of the structural information obtained from

each technique are presented to assist researchers in selecting the most appropriate analytical

methods for the characterization of small organic molecules.

Structural Elucidation via Nuclear Magnetic
Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique

that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1-(4-Chlorophenyl)ethanol provides information on the number of

distinct proton environments, their chemical shifts, spin-spin coupling, and integration.
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Signal
Chemical

Shift (δ) ppm
Multiplicity

Coupling

Constant (J)

Hz

Integration Assignment

1 1.48 Doublet (d) 6.4 3H -CH₃

2 1.88 Singlet (s) - 1H -OH

3 4.89 Quartet (q) 6.4 1H -CH

4 7.26-7.33 Multiplet (m) - 4H Aromatic CH

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Signal Chemical Shift (δ) ppm Assignment

1 25.3 -CH₃

2 69.7 -CH(OH)

3 126.8 Aromatic CH

4 128.6 Aromatic CH

5 133.0 Aromatic C-Cl

6 144.3 Aromatic C-CH

Analysis by Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and fragmentation pattern of a molecule, aiding in its identification. Gas

Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile

compounds like 1-(4-Chlorophenyl)ethanol.

GC-MS Data
The mass spectrum of 1-(4-Chlorophenyl)ethanol shows a molecular ion peak and several

characteristic fragment ions.
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m/z Relative Intensity (%) Fragment Ion

156 28.74 [M]⁺ (Molecular Ion)

141 87.06 [M-CH₃]⁺

113 34.97 [C₇H₆Cl]⁺

77 99.99 [C₆H₅]⁺

43 39.61 [C₂H₃O]⁺

Functional Group Identification with Infrared (IR)
Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the

functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of 1-(4-Chlorophenyl)ethanol displays characteristic absorption bands

corresponding to its functional groups.

Frequency (cm⁻¹) Vibration Type Functional Group

~3360 O-H stretch Alcohol

~3000-2850 C-H stretch Aliphatic

~1600, ~1490 C=C stretch Aromatic Ring

~1090 C-O stretch Secondary Alcohol

~830 C-H bend para-disubstituted Aromatic

~1015 C-Cl stretch Aryl Chloride
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Technique Information Provided Advantages Limitations

¹H NMR

Detailed information

on proton

environments,

connectivity (through

coupling), and relative

abundance.

Non-destructive,

provides detailed

structural information.

Requires deuterated

solvents, can have

complex spectra for

large molecules.

¹³C NMR

Number of unique

carbon environments,

information about the

carbon skeleton.

Complements ¹H

NMR for a complete

structural picture.

Lower sensitivity than

¹H NMR, longer

acquisition times.

Mass Spectrometry

(MS)

Molecular weight and

fragmentation pattern.

High sensitivity, can

identify compounds

from a library of

spectra.

Destructive, may not

distinguish between

isomers.

Infrared (IR)

Spectroscopy

Presence of functional

groups.

Fast, non-destructive,

requires minimal

sample preparation.

Provides limited

information on the

overall molecular

structure.

Experimental Protocols
NMR Spectroscopy
A sample of 1-(4-Chlorophenyl)ethanol (typically 5-20 mg) is dissolved in approximately 0.6-

0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The

spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H

NMR and 100 MHz for ¹³C NMR). Data is processed by applying a Fourier transform to the free

induction decay (FID) signal.

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of 1-(4-Chlorophenyl)ethanol in a volatile organic solvent is injected into the

GC system. The compound is vaporized and separated from other components on a capillary
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column. The separated compound then enters the mass spectrometer, where it is ionized

(typically by electron impact) and fragmented. The mass analyzer separates the ions based on

their mass-to-charge ratio, and a detector records their abundance.

Infrared (IR) Spectroscopy
A drop of neat liquid 1-(4-Chlorophenyl)ethanol is placed between two salt plates (e.g., NaCl

or KBr) to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated

Total Reflectance (ATR) accessory. The sample is then scanned with infrared radiation, and the

resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using the discussed spectroscopic techniques.
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Caption: Workflow for the structural elucidation of 1-(4-Chlorophenyl)ethanol.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Analysis of
1-(4-Chlorophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581629#1h-nmr-and-13c-nmr-spectral-analysis-of-
1-4-chlorophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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